![molecular formula C9H10BNO4 B1457113 3,3-二甲基-6-硝基苯并[c][1,2]氧杂硼杂环戊烯-1(3H)-醇 CAS No. 1266084-47-2](/img/structure/B1457113.png)
3,3-二甲基-6-硝基苯并[c][1,2]氧杂硼杂环戊烯-1(3H)-醇
概述
描述
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol: is a boron-containing heterocyclic compound This compound is part of a class of boron-based molecules known for their unique structural and chemical properties
科学研究应用
Chemistry: In chemistry, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is used as a building block for synthesizing more complex boron-containing compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine: Boron-containing compounds are being investigated for their anticancer properties, as they can target specific biological pathways and exhibit unique mechanisms of action .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and catalysts. Its boron content provides unique properties that can enhance the performance of these materials in various applications .
作用机制
Target of Action
Similar compounds have been reported to exhibit significant antiproliferative activity against various tumor cells .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets and induce changes such as cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been reported to down-regulate the expression levels of cyclin a1, cyclin e, and cdk1, and up-regulate the expression levels of p21, bax, cleaved-caspase-7, cleaved-caspase-8, and cleaved parp1 . These changes suggest that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been reported to inhibit the colony formation, migration, and invasion of a549 cells .
生化分析
Biochemical Properties
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with proteins. This compound has been shown to interact with phosphodiesterase enzymes, inhibiting their activity and thereby affecting the levels of cyclic AMP (cAMP) within cells . Additionally, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can bind to specific proteins, altering their conformation and function, which may have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol on cellular processes are multifaceted. This compound influences cell signaling pathways by modulating the activity of enzymes such as phosphodiesterases, leading to changes in cAMP levels . These changes can impact gene expression, cellular metabolism, and overall cell function. For example, the inhibition of phosphodiesterase activity by 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can result in reduced production of pro-inflammatory cytokines, thereby affecting immune responses and inflammation .
Molecular Mechanism
At the molecular level, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects through specific binding interactions with biomolecules. The compound’s boron atom forms stable complexes with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or activation of their activity . This interaction can result in changes in gene expression and enzyme activity, ultimately influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as reduced inflammation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with phosphodiesterases and other enzymes can influence the breakdown and synthesis of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and therapeutic effects.
Transport and Distribution
The transport and distribution of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function. The compound’s ability to penetrate cell membranes and reach target sites is essential for its effectiveness in biochemical and therapeutic applications .
Subcellular Localization
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the oxaborole ring system followed by the introduction of the nitro group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific steps include:
- Formation of the oxaborole ring through cyclization reactions.
- Introduction of the nitro group via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens, with catalysts like iron(III) chloride.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
相似化合物的比较
Benzo[c][1,2,5]oxadiazoles: These compounds share a similar boron-containing ring structure and exhibit comparable chemical reactivity.
Benzo[c][1,2,5]thiadiazoles: Another class of boron-based heterocycles with potential pharmacological activities.
Uniqueness: 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the dimethyl substitution on the oxaborole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
属性
IUPAC Name |
1-hydroxy-3,3-dimethyl-6-nitro-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-9(2)7-4-3-6(11(13)14)5-8(7)10(12)15-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRAMHQIFHFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
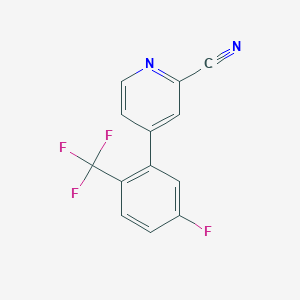

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
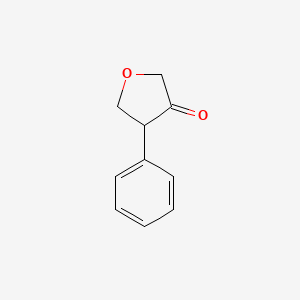
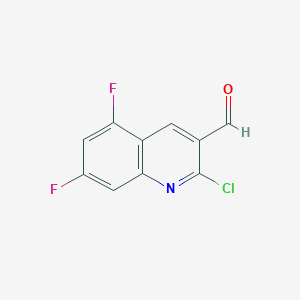
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
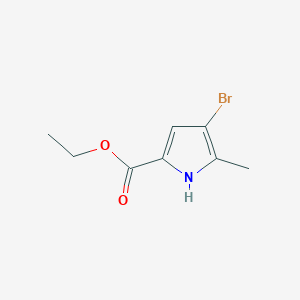
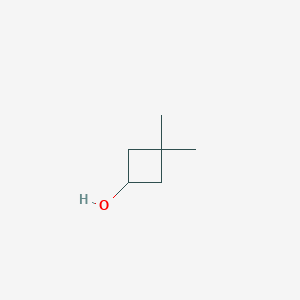
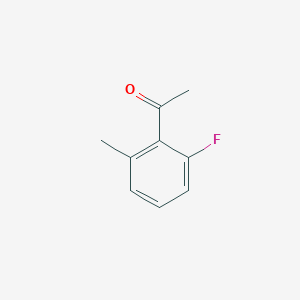

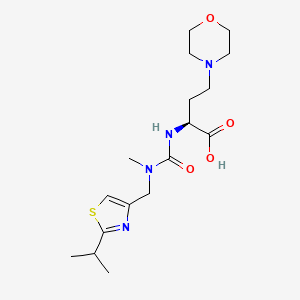
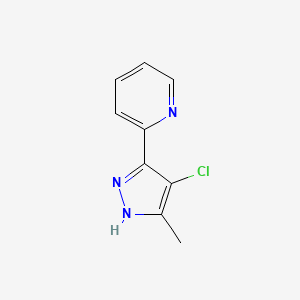
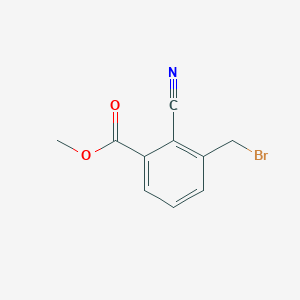
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
